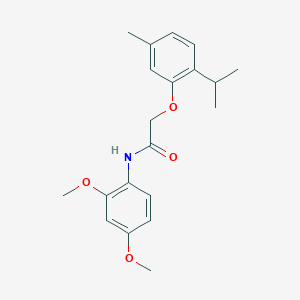

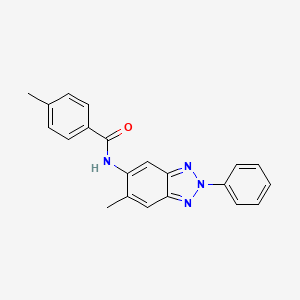

![molecular formula C16H24N4O3S B5521191 5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)

5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like 5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine often involves multi-step chemical reactions, including ring closure, nucleophilic attack, and stabilization of intermediate structures. Techniques such as microwave-assisted synthesis and ultrasound-promoted regioselective synthesis have been explored for related compounds to enhance efficiency and yield (Nikpassand et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by detailed spectroscopic and crystallographic analyses. Techniques like NMR, X-ray diffraction, and IR spectroscopy are pivotal in elucidating the arrangement of atoms and the conformation of the molecule. For instance, compounds with similar structural frameworks have had their molecular structures confirmed through single-crystal X-ray diffraction and Hirshfeld surface analysis, highlighting the importance of intermolecular interactions in the crystal lattice (Golla et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of such compounds is often studied through reactions with various nucleophiles and electrophiles, leading to a range of derivatives with potentially different properties. The introduction of substituents can significantly alter the molecule's reactivity and stability. For example, the reaction with N-nucleophiles such as hydrazine and hydroxylamine can lead to rearrangements producing 1-aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives (Strah et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for synthesizing pyridine and fused pyridine derivatives, including compounds with structural similarities to the one . For instance, Al-Issa (2012) discusses the synthesis of a new series of pyridine and fused pyridine derivatives, highlighting the potential utility of these compounds in various chemical applications (Al-Issa, 2012).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives. These compounds exhibit antimicrobial and antioxidant activity, demonstrating the broad potential of pyridine derivatives in therapeutic applications (Flefel et al., 2018).

Drug Delivery Systems

Mattsson et al. (2010) explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, indicating the role of pyridine derivatives in enhancing drug delivery mechanisms. This study showcases the versatility of pyridine-based compounds in creating more efficient drug delivery systems (Mattsson et al., 2010).

Antimicrobial and Anticancer Agents

El-Sattar et al. (2021) synthesized pyrano[2,3-d]pyrimidine derivatives and evaluated them as antimicrobial and anticancer agents, illustrating the potential of pyridine derivatives in contributing to new therapies for infectious diseases and cancer (El-Sattar et al., 2021).

Corrosion Inhibition

Sudheer and Quraishi (2015) investigated the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid systems, highlighting an industrial application of pyridine derivatives in protecting metals against corrosion (Sudheer & Quraishi, 2015).

Propiedades

IUPAC Name |

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(6-aminopyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S/c1-11(2)8-19-5-6-20(14-10-24(22,23)9-13(14)19)16(21)12-3-4-15(17)18-7-12/h3-4,7,11,13-14H,5-6,8-10H2,1-2H3,(H2,17,18)/t13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKYORUZWQHUPY-KGLIPLIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CN=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CN=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

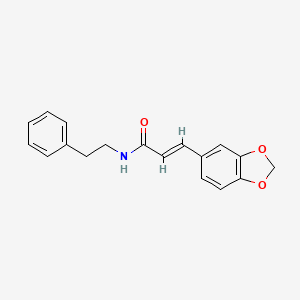

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

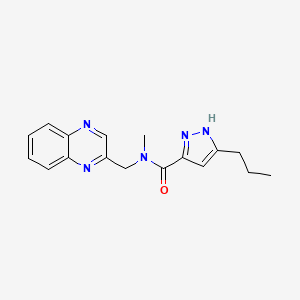

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

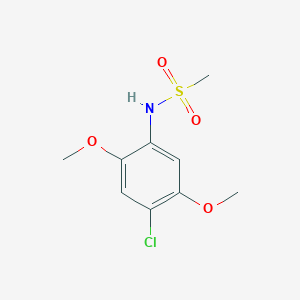

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)